![molecular formula C17H16N4OS B14171591 N-[3-(4-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)phenyl]benzamide CAS No. 667406-95-3](/img/structure/B14171591.png)
N-[3-(4-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(4-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)phenyl]benzamide is a compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The presence of the triazole ring, along with the benzamide moiety, contributes to the compound’s unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)phenyl]benzamide typically involves the reaction of 5-cyano-1,2,4-triazines with 5-(methylsulfanyl)-4H-1,2,4-triazol-3-amine under solvent-free conditions. This reaction results in the nucleophilic substitution of the cyano group of 1,2,4-triazine by the 1,2,4-triazol-3-amine residue . The product is then isolated by column chromatography using chloroform–ethyl acetate (9:1) as the eluent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
化学反応の分析
Types of Reactions
N-[3-(4-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)phenyl]benzamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano group of 1,2,4-triazine is substituted by the 1,2,4-triazol-3-amine residue.
Oxidation and Reduction:
Common Reagents and Conditions
Nucleophilic Substitution: Solvent-free conditions, chloroform–ethyl acetate (9:1) for column chromatography.
Oxidation and Reduction:
Major Products Formed
The major product formed from the nucleophilic substitution reaction is the functionalized pyridine derivative, where the 1,2,4-triazine ring is transformed into a pyridine ring while retaining the methylsulfanyl group .
科学的研究の応用
N-[3-(4-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)phenyl]benzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is of interest for its potential antiviral, antibacterial, and anticancer activities.
Agriculture: 1,2,4-Triazole derivatives are used as corrosion inhibitors and biologically active compounds in agriculture.
Pharmacology: The compound is studied for its potential as a pharmacophore in drug design and development.
作用機序
The mechanism of action of N-[3-(4-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)phenyl]benzamide involves its interaction with molecular targets and pathways in biological systems. The triazole ring can bind to various enzymes and receptors, exhibiting multidirectional biological activity
類似化合物との比較
Similar Compounds
1,2,4-Triazole Derivatives: These compounds share the triazole ring structure and exhibit similar biological activities.
Thiazole Derivatives: Compounds containing the thiazole ring also show diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
N-[3-(4-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)phenyl]benzamide is unique due to the presence of both the triazole and benzamide moieties, which contribute to its distinct chemical and biological properties
特性
CAS番号 |
667406-95-3 |
|---|---|
分子式 |
C17H16N4OS |
分子量 |
324.4 g/mol |
IUPAC名 |
N-[3-(4-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)phenyl]benzamide |
InChI |
InChI=1S/C17H16N4OS/c1-21-15(19-20-17(21)23-2)13-9-6-10-14(11-13)18-16(22)12-7-4-3-5-8-12/h3-11H,1-2H3,(H,18,22) |
InChIキー |
LQEIQESQQCQWIC-UHFFFAOYSA-N |
正規SMILES |
CN1C(=NN=C1SC)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3 |
溶解性 |
27.2 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


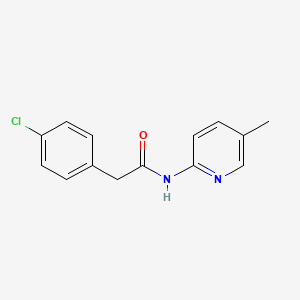
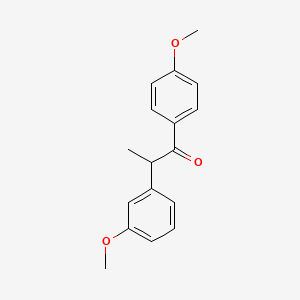
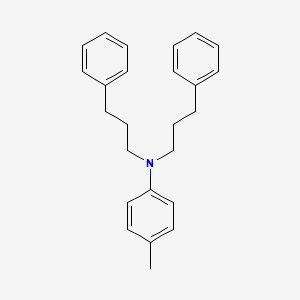

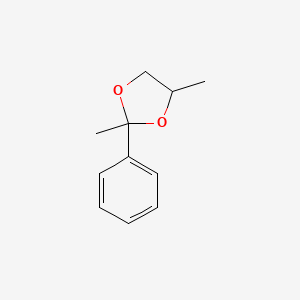
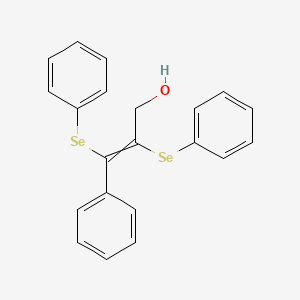
![1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-(cyclopropylmethyl)-1-(phenylsulfonyl)-](/img/structure/B14171555.png)
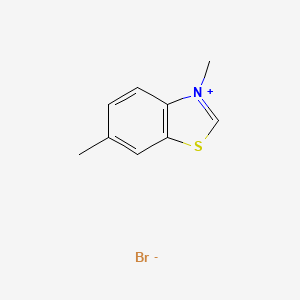
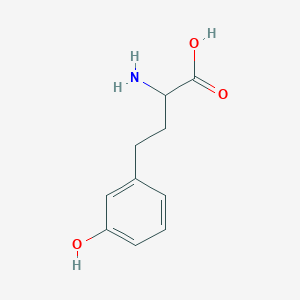
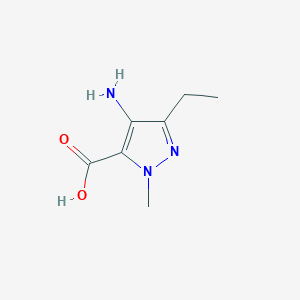
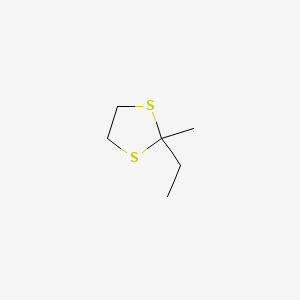
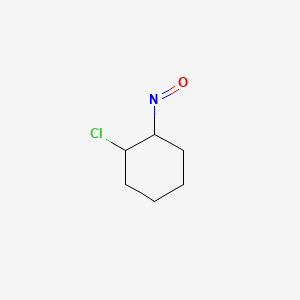
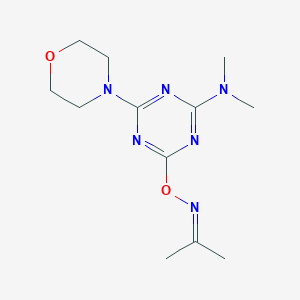
![(5E)-1-tert-butyl-5-[[1-(3-chloropropyl)-2,3-dihydroindol-5-yl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B14171592.png)
